molecular formula C14H13NO B1324174 2-(4-Ethylbenzoyl)pyridine CAS No. 898779-90-3

2-(4-Ethylbenzoyl)pyridine

Cat. No. B1324174
CAS RN: 898779-90-3
M. Wt: 211.26 g/mol
InChI Key: MFTVIHHMLWPCOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Ethylbenzoyl)pyridine has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study describes a synthesis method of 2-benzoylpyridine by virtue of one-step oxidization .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Bhoi et al. (2016) highlights the synthesis of novel compounds through a microwave-assisted method, emphasizing the simplicity and environmental benefits of this approach. This study contributes to the broader field of organic synthesis, showcasing the potential of combining different components, including pyridine derivatives, for creating diverse chemical structures with potential biological applications. This research is particularly relevant in the context of developing new pharmaceuticals and chemical probes (Bhoi, N., Borad, M. A., Pithawala, E., & Patel, H., 2016).

Catalyst Development

McGuinness et al. (2004) explored the use of bis(carbene)pyridines, similar in structure to 2-(4-Ethylbenzoyl)pyridine, in creating complexes with various metals. These complexes were tested as catalysts for ethylene oligomerization and polymerization, indicating the potential of pyridine derivatives in industrial applications, particularly in the synthesis of polymers and other materials (McGuinness, D., Gibson, V. C., & Steed, J., 2004).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) described the synthesis of novel imidazo[1,2-a]pyridine derivatives, which include structural features similar to this compound. These compounds were found to be efficient fluorescent probes for mercury ions, both in acetonitrile and in buffered aqueous solutions. This application is significant in environmental monitoring and analytical chemistry, where sensitive and selective detection of heavy metals is crucial (Shao, N., Pang, G.-X., Yan, C.-X., Shi, G.-F., & Cheng, Y., 2011).

DNA Binding Studies

Chaudhuri et al. (2007) conducted DNA binding studies with bis-2-(n-pyridyl)-1H-benzimidazoles, which are structurally related to this compound. This research provides insights into the interactions between pyridine derivatives and DNA, with potential implications in the field of molecular biology and drug design (Chaudhuri, P., Ganguly, B., & Bhattacharya, S., 2007).

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation .

properties

IUPAC Name

(4-ethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-11-6-8-12(9-7-11)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTVIHHMLWPCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642004
Record name (4-Ethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898779-90-3
Record name (4-Ethylphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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